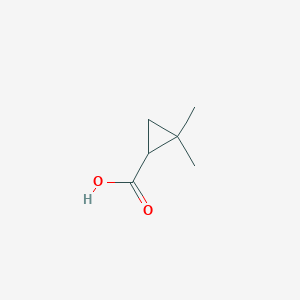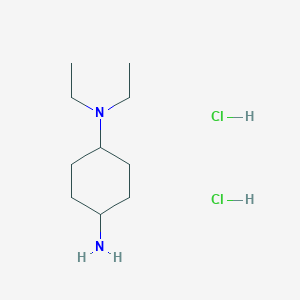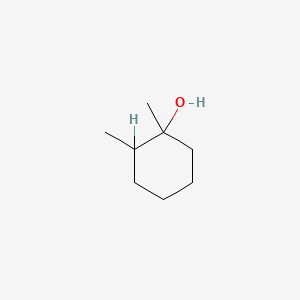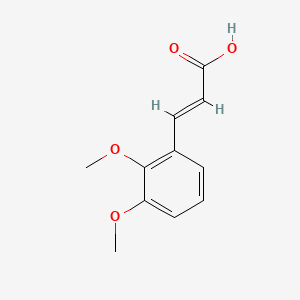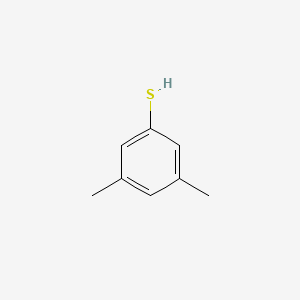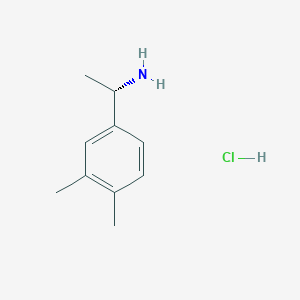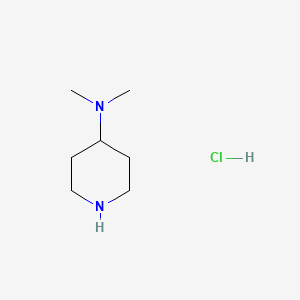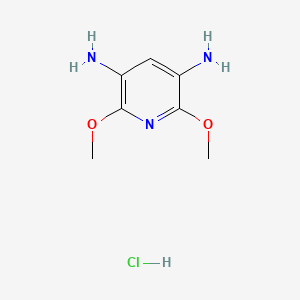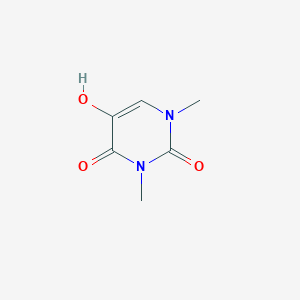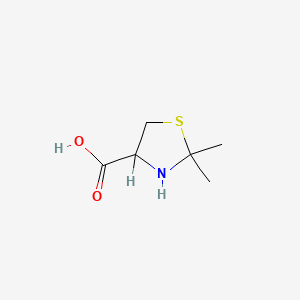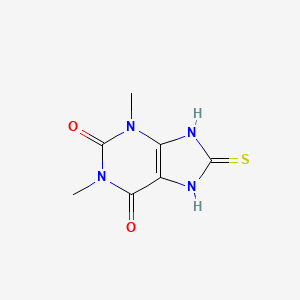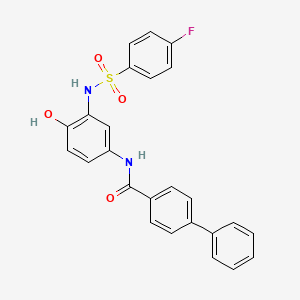
SN-011
Descripción general
Descripción
SN-011 es un potente e inhibidor selectivo de la vía del estimulador de genes de interferón (STING). Se utiliza en la investigación para estudiar enfermedades autoinmunes e inflamatorias impulsadas por la activación de STING. El compuesto ha demostrado eficacia tanto en modelos de ratón como humanos, lo que lo convierte en una herramienta valiosa para comprender y potencialmente tratar estas afecciones .
Aplicaciones Científicas De Investigación
SN-011 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza para estudiar la vía STING y su papel en la respuesta inmune.
Biología: Ayuda a comprender los mecanismos moleculares de la activación e inhibición de STING.
Medicina: Posibles aplicaciones terapéuticas en el tratamiento de enfermedades autoinmunes e inflamatorias.
Industria: Se utiliza en el desarrollo de nuevos fármacos que se dirigen a la vía STING .
Safety and Hazards
Mecanismo De Acción
SN-011 ejerce sus efectos uniéndose al bolsillo de unión de dinucleótidos cíclicos del dímero STING. Esta unión bloquea la interacción de los dinucleótidos cíclicos con STING, evitando así la activación de STING. La inhibición de la activación de STING conduce a una disminución en la producción de interferones y citoquinas inflamatorias, que son mediadores clave de la respuesta inmune .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
SN-011 se sintetiza a través de una serie de reacciones químicas que implican la formación de una estructura de carboxamida de bifenilo. La ruta sintética normalmente implica:
Formación del núcleo de bifenilo: Este paso implica reacciones de acoplamiento para formar la estructura de bifenilo.
Introducción de grupos funcionales: Se introducen varios grupos funcionales, como los grupos sulfonilo e hidroxilo, a través de reacciones de sustitución.
Ensamblaje final: El paso final implica la formación del enlace carboxamida para completar la estructura de this compound
Métodos de Producción Industrial
Si bien los métodos específicos de producción industrial para this compound no están ampliamente documentados, el compuesto se produce típicamente en laboratorios de investigación utilizando técnicas estándar de síntesis orgánica. El proceso involucra múltiples pasos de purificación para garantizar una alta pureza y rendimiento .
Análisis De Reacciones Químicas
Tipos de Reacciones
SN-011 experimenta varios tipos de reacciones químicas, incluyendo:
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo hidroxilo.
Reducción: Las reacciones de reducción pueden ocurrir en el grupo sulfonilo.
Sustitución: Se pueden realizar varias reacciones de sustitución en el núcleo de bifenilo para introducir diferentes grupos funcionales
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.
Sustitución: Se utilizan reactivos como halógenos y compuestos organometálicos para reacciones de sustitución
Productos Mayores
Los principales productos formados a partir de estas reacciones incluyen varios derivados de this compound con grupos funcionales modificados. Estos derivados se utilizan a menudo para estudiar la relación estructura-actividad del compuesto .
Comparación Con Compuestos Similares
Compuestos Similares
Merck-18: Otro inhibidor de STING que compite con los dinucleótidos cíclicos por el bolsillo de unión.
H-151: Un inhibidor covalente que interactúa con los residuos de cisteína en la proteína STING
Singularidad de SN-011
This compound es único en su alta selectividad y potencia para STING tanto en ratones como en humanos. Tiene una concentración inhibitoria (IC50) de 76 nanomolar para la señalización de STING, lo que lo convierte en uno de los inhibidores de STING más efectivos disponibles .
Propiedades
IUPAC Name |
N-[3-[(4-fluorophenyl)sulfonylamino]-4-hydroxyphenyl]-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19FN2O4S/c26-20-10-13-22(14-11-20)33(31,32)28-23-16-21(12-15-24(23)29)27-25(30)19-8-6-18(7-9-19)17-4-2-1-3-5-17/h1-16,28-29H,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPXQUPCJIJBXHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)O)NS(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2249435-90-1 | |
| Record name | N-[3-(4-fluorobenzenesulfonamido)-4-hydroxyphenyl]-[1,1'-biphenyl]-4-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of SN-011?
A: this compound functions as a potent and specific antagonist of Stimulator of Interferon Genes (STING) [, ]. It achieves this by binding with high affinity to the cyclic dinucleotide (CDN)-binding pocket of STING, surpassing the binding affinity of the endogenous STING activator, 2′3′-cGAMP []. This interaction effectively locks STING in an open, inactive conformation, preventing downstream signaling [].
Q2: What are the downstream effects of this compound inhibiting STING?
A: By inhibiting STING activation, this compound effectively blocks the induction of type I interferons and inflammatory cytokines [, ]. These molecules are typically produced upon STING activation by 2′3′-cGAMP, which is synthesized by cyclic GMP-AMP synthase (cGAS) in response to cytosolic DNA []. This inhibitory effect of this compound has been demonstrated in various contexts, including herpes simplex virus type 1 infection, Trex1 deficiency (a model of Aicardi–Goutières syndrome), cGAS-STING overexpression, and in the presence of constitutively active STING mutants found in STING-associated vasculopathy with onset in infancy (SAVI) [].
Q3: What evidence supports the therapeutic potential of this compound?
A: In vivo studies using a Trex1-deficient mouse model, which mimics the autoimmune disease Aicardi–Goutières syndrome, demonstrated that this compound effectively inhibited inflammation and autoimmunity hallmarks, significantly improving survival rates []. Additionally, in a mouse model of periodontitis induced by Porphyromonas gingivalis, this compound treatment led to a significant decrease in inflammatory cytokine production and osteoclast formation, suggesting its potential for treating inflammatory bone diseases [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[3-(4-tert-Butylphenoxy)-2-oxopyrrolidin-1-yl]benzoic acid](/img/structure/B3025570.png)
